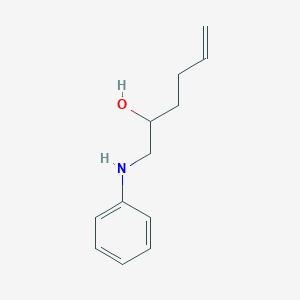5-Hexen-2-ol, 1-(phenylamino)-
CAS No.: 403842-15-9
Cat. No.: VC19079390
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 403842-15-9 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 1-anilinohex-5-en-2-ol |
| Standard InChI | InChI=1S/C12H17NO/c1-2-3-9-12(14)10-13-11-7-5-4-6-8-11/h2,4-8,12-14H,1,3,9-10H2 |
| Standard InChI Key | HVAKOFNDRLLIFA-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCC(CNC1=CC=CC=C1)O |
Introduction
Structural Characterization and Nomenclature
The compound’s IUPAC name, 5-hexen-2-ol, 1-(phenylamino)-, indicates a six-carbon chain with a hydroxyl group at position 2, a double bond between carbons 5 and 6, and a phenylamino group (-NHPh) at position 1. This configuration places the phenylamino substituent on the terminal carbon (C1) of the hexenol chain. The structural formula can be represented as CH₂=CHCH₂CH₂CH(OH)CH₂-NHPh, though stereochemical specifics (e.g., E/Z isomerism) require further experimental validation .
Comparative Structural Analysis
To contextualize this derivative, Table 1 contrasts its features with those of analogous compounds:
The phenylamino group introduces significant polarity and potential for hydrogen bonding, likely altering solubility and reactivity compared to the parent alcohol .
Synthetic Pathways and Methodological Considerations
While no explicit synthesis routes for 1-(phenylamino)-5-hexen-2-ol are documented, plausible methods can be extrapolated from analogous reactions:
Nucleophilic Amination
A primary route could involve the reaction of 5-hexen-2-ol with a phenylamine derivative under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the substitution of the hydroxyl group with a phenylamino moiety . This method is effective for introducing amino groups but requires careful control of stoichiometry to avoid side reactions.
Reductive Amination
Alternatively, reductive amination between 5-hexen-2-one and aniline in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) could yield the target compound. This approach would first produce an imine intermediate, subsequently reduced to the secondary amine .
Key Challenges:
-
Regioselectivity: Ensuring substitution occurs exclusively at C1.
-
Steric hindrance: The bulky phenyl group may slow reaction kinetics.
-
Purification: Separation from byproducts (e.g., dialkylated amines) would necessitate advanced chromatographic techniques.
Physicochemical Properties and Stability
Estimated Physical Properties
-
Molecular weight: 191.27 g/mol (C₁₂H₁₇NO)
-
Boiling point: ~245–260°C (extrapolated from 5-hexen-2-ol’s bp of 143°C )
-
Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water due to the hydrophobic phenyl group.
Spectroscopic Signatures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume